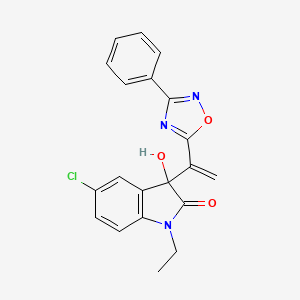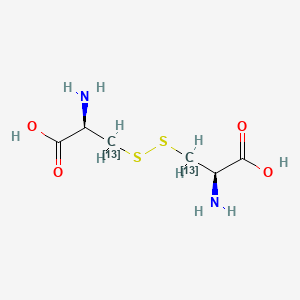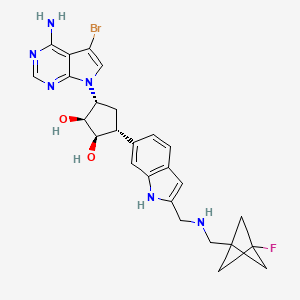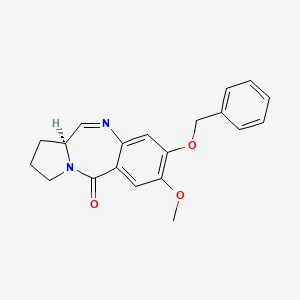
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is a chemical compound that features a pentafluorobenzyl group attached to a hydroxylamine moiety The compound is deuterated at the alpha position, which means it contains deuterium atoms instead of hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL typically involves the following steps:
Formation of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be synthesized through the fluorination of benzyl derivatives using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Attachment of the Hydroxylamine Moiety: The hydroxylamine moiety is introduced through a nucleophilic substitution reaction, where the pentafluorobenzyl group reacts with hydroxylamine hydrochloride under basic conditions.
Deuteration: The alpha position is deuterated by using deuterium oxide (D2O) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL undergoes various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in labeling and tracking studies due to its deuterated nature, which allows for precise detection using mass spectrometry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or as a tool for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its deuterated nature also allows for unique interactions with biological systems, making it a valuable tool for studying metabolic pathways and enzyme mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
O-(2,3,4,5,6-PENTAFLUOROBENZYL)-HYDROXYLAMINE HCL: Similar structure but without deuteration.
O-(2,3,4,5,6-TRIFLUOROBENZYL)-HYDROXYLAMINE HCL: Contains fewer fluorine atoms.
O-(2,3,4,5,6-PENTAFLUOROBENZYL)-AMINE HCL: Lacks the hydroxylamine moiety.
Uniqueness
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is unique due to its deuterated alpha position, which imparts distinct properties such as increased stability and altered reactivity. This makes it particularly valuable in research applications where precise detection and tracking are required.
Propiedades
Fórmula molecular |
C7H5ClF5NO |
|---|---|
Peso molecular |
251.58 g/mol |
Nombre IUPAC |
O-[dideuterio-(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H/i1D2; |
Clave InChI |
HVMVKNXIMUCYJA-CUOKRTIESA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)




![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)


![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)

![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)


